N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a complex organic compound featuring a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions. This step often requires the use of chlorinated aromatic compounds and strong bases or catalysts to facilitate the substitution.
Amidation Reaction: The final step involves the formation of the amide bond. This is typically achieved by reacting the intermediate compound with a suitable amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Medicine: There is potential for this compound to be developed into therapeutic agents, particularly for diseases where modulation of specific molecular targets is beneficial.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-3-[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
- N-[(2-bromophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
Uniqueness
Compared to similar compounds, N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide may exhibit unique properties due to the specific positioning and nature of the chlorophenyl groups
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
865656-13-9 |
---|---|
Molecular Formula |
C23H19Cl2N3O3S |
Molecular Weight |
488.38 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C23H19Cl2N3O3S/c24-17-7-5-15(6-8-17)14-28-19-10-12-32-21(19)22(30)27(23(28)31)11-9-20(29)26-13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29) |
InChI Key |
WPOUMNORHGCHGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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